

Application Notes and Protocols: Utilizing BMS-983970 in Combination Cancer Therapies

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Compound of Interest

Compound Name: BMS-983970

Cat. No.: B606279

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Introduction

BMS-983970 is an orally bioavailable, potent, and selective pan-Notch inhibitor that targets the γ -secretase complex, a key component in the Notch signaling pathway.^[1] Deregulation of the Notch pathway is a critical driver in a variety of malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors, where it promotes uncontrolled cell proliferation, survival, and the maintenance of cancer stem cells.^[1] As monotherapy with targeted agents can be limited by resistance, a compelling strategy is to combine **BMS-983970** with other anti-cancer therapies to enhance efficacy and overcome resistance mechanisms. These application notes provide a summary of the preclinical rationale and available data for combining **BMS-983970** and its close analog, BMS-906024, with other cancer therapies, along with detailed protocols for key experimental assays.

Rationale for Combination Therapy

The Notch signaling pathway is implicated in resistance to conventional chemotherapy and radiation.^{[2][3]} Preclinical studies have demonstrated that inhibiting this pathway can sensitize cancer cells to the cytotoxic effects of various treatments. For instance, the inhibition of Notch signaling has been shown to enhance the efficacy of chemotherapeutic agents such as paclitaxel in non-small cell lung cancer (NSCLC) models.^{[4][5]} The synergistic effect is often attributed to the prevention of chemotherapy-induced Notch activation, which can otherwise promote a cancer stem cell-like phenotype and contribute to treatment failure.^{[6][7]}

Data Presentation

The following tables summarize key quantitative data from preclinical studies on the combination of the pan-Notch inhibitor BMS-906024 (a close analog of **BMS-983970**) with paclitaxel in NSCLC cell lines.

Table 1: In Vitro Efficacy of BMS-906024 in Combination with Paclitaxel in NSCLC Cell Lines[4]

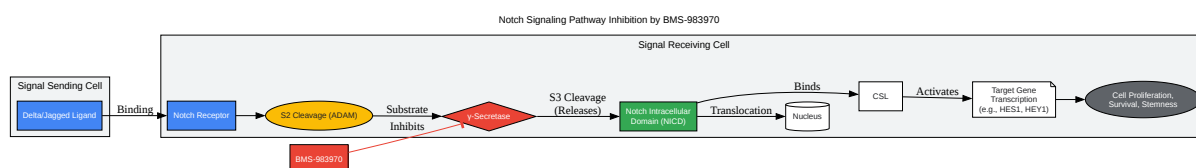
Cell Line	KRAS/BRAF Status	BMS-906024 IC50 (nM)	Paclitaxel IC50 (nM)	Paclitaxel IC50 with 100 nM BMS-906024 (nM)	Combination Index (CI)
H2228	WT/WT	>800	5.6	Not Reported	0.54
H838	WT/WT	>800	17.3	Not Reported	0.43
A549	G12S/WT	>800	2.0	Not Reported	0.90

Note: A Combination Index (CI) < 1 indicates a synergistic effect.

Table 2: In Vivo Efficacy of BMS-906024 in Combination with Paclitaxel in NSCLC Xenograft Models[4]

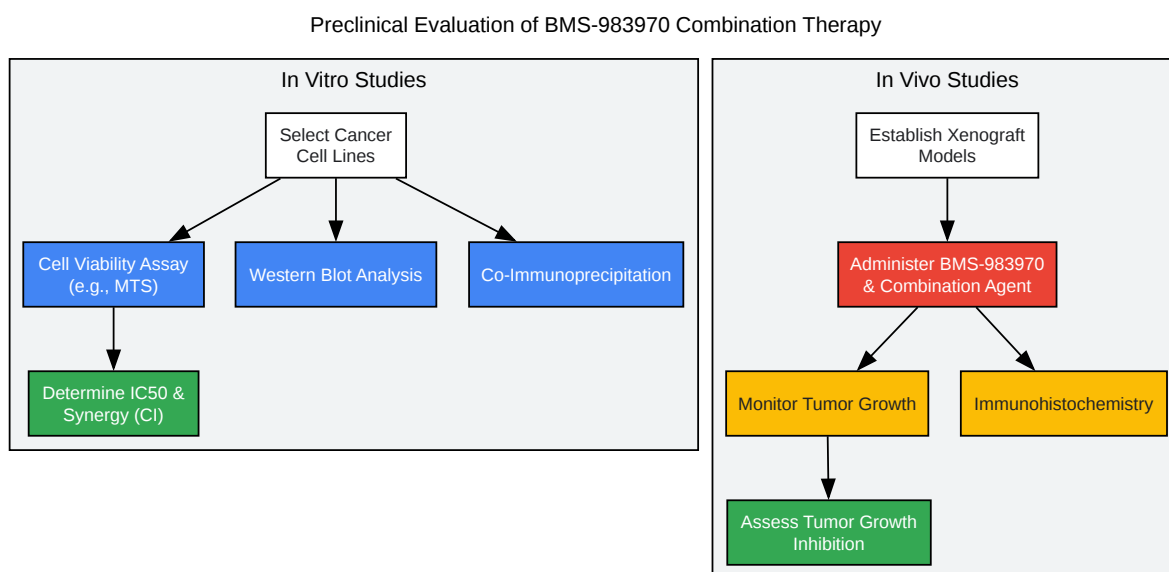
Xenograft Model	Treatment Group	Tumor Growth Inhibition (%)
H838	BMS-906024	Not Significant
Paclitaxel	~50	
BMS-906024 + Paclitaxel	>75	
PDX-T42 (KRAS/BRAF WT)	BMS-906024	Not Significant
Paclitaxel	~50	
BMS-906024 + Paclitaxel	~80	

Signaling Pathways and Experimental Workflows



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Caption: Inhibition of the Notch signaling pathway by **BMS-983970**.



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Caption: Workflow for preclinical evaluation of combination therapies.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of **BMS-983970** in combination with another therapeutic agent.

Materials:

- Cancer cell line of interest
- Complete growth medium
- 96-well plates
- **BMS-983970**
- Combination therapeutic agent
- MTS reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of **BMS-983970** and the combination agent, both alone and in combination at a fixed ratio.
- Treat the cells with the compounds and incubate for 72 hours.
- Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

- Measure the absorbance at 490 nm using a plate reader.
- Calculate cell viability as a percentage of the untreated control.
- Determine the IC50 values for each agent alone and in combination using non-linear regression analysis.
- Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy ($CI < 1$), additivity ($CI = 1$), or antagonism ($CI > 1$).[\[4\]](#)

Western Blot Analysis for Notch Pathway Inhibition

This protocol is to confirm the on-target effect of **BMS-983970** by assessing the levels of the cleaved, active form of Notch1 (Notch1 Intracellular Domain, NICD).

Materials:

- Cancer cell line of interest
- 6-well plates
- **BMS-983970**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-cleaved Notch1, anti-total Notch1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with varying concentrations of **BMS-983970** for 24-48 hours.
- Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of **BMS-983970** in combination with another therapeutic agent in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or nude mice)
- Cancer cell line of interest
- Matrigel (optional)
- **BMS-983970** formulation for oral gavage
- Combination therapeutic agent formulation
- Calipers

Procedure:

- Subcutaneously inject $1-5 \times 10^6$ cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment groups (e.g., vehicle control, **BMS-983970** alone, combination agent alone, **BMS-983970** + combination agent).
- Administer treatments as per the desired schedule (e.g., BMS-906024 at 8.5 mg/kg daily by oral gavage; paclitaxel at 36 mg/kg intraperitoneally once weekly).^[1]
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
- Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The pan-Notch inhibitor **BMS-983970**, and its analog BMS-906024, have demonstrated significant potential for use in combination with conventional chemotherapies and other targeted agents. The preclinical data strongly suggest a synergistic anti-tumor effect in various cancer models, particularly in sensitizing tumors to taxane-based chemotherapy. The provided protocols offer a framework for researchers to further investigate and validate the efficacy of **BMS-983970** in combination therapeutic strategies, with the ultimate goal of improving clinical outcomes for cancer patients.

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